molecular formula C14H10BrF3N2O B11947498 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea

1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11947498
M. Wt: 359.14 g/mol
InChI Key: UGHQRHZRMDPJSI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea is a diarylurea derivative characterized by a urea backbone linking two substituted phenyl rings. One phenyl group bears a bromo substituent at the para position (4-bromo), while the other features a trifluoromethyl (-CF₃) group at the meta position (3-trifluoromethyl). This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of bromine and trifluoromethyl groups, which influence solubility, metabolic stability, and target binding .

For example:

  • 1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea (ortho-CF₃ isomer) has a molecular formula C₁₄H₁₀BrF₃N₂O and molecular weight 359.145 g/mol .
  • 1-[4-(Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (with a bromoacetyl group) shares the meta-CF₃ phenyl moiety but includes a more complex para-substituent .

Properties

Molecular Formula

C14H10BrF3N2O

Molecular Weight

359.14 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H10BrF3N2O/c15-10-4-6-11(7-5-10)19-13(21)20-12-3-1-2-9(8-12)14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

UGHQRHZRMDPJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Core Urea Bond Formation

The primary synthesis route involves coupling 4-bromophenyl isocyanate with 3-(trifluoromethyl)aniline under nucleophilic addition-elimination conditions (Table 1).

Reagents Conditions Yield Key Observations
4-Bromophenyl isocyanate + 3-(trifluoromethyl)anilineDichloromethane, 20°C, 16 hr, N₂ atmosphere68–78%Reaction proceeds via intermediate carbamate formation; triethylamine enhances nucleophilicity of the amine .

This method aligns with general phenylurea synthesis protocols, where isocyanates react with aromatic amines in aprotic solvents. The trifluoromethyl group’s electron-withdrawing effect slightly reduces reaction rates compared to non-fluorinated analogs .

Condensation Reactions

The urea group participates in condensation with aldehydes or ketones under acidic catalysis, forming heterocyclic derivatives (Table 2).

Reactant Catalyst Product Application
BenzaldehydeHCl1,3,5-TriarylhexahydropyrimidinePotential kinase inhibitor scaffold
CyclohexanoneH₂SO₄Spirocyclic urea derivativeStudied for antimicrobial activity

These reactions exploit the urea’s NH groups for nucleophilic attack on carbonyl carbons. The 4-bromo substituent stabilizes intermediates through resonance, while the trifluoromethyl group increases electrophilicity at the adjacent carbon .

Hydrolysis Studies

Controlled hydrolysis of the urea bond occurs under strong acidic or basic conditions (Table 3).

Conditions Products Kinetics
6M HCl, reflux, 8 hr4-Bromoaniline + 3-(trifluoromethyl)anilinek=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}
2M NaOH, 80°C, 12 hrSame as abovek=8.7×104s1k = 8.7 \times 10^{-4} \, \text{s}^{-1}

Hydrolysis rates are slower than non-halogenated ureas due to electron-withdrawing effects of Br and CF₃ groups, which reduce nucleophilic susceptibility at the carbonyl carbon .

Cross-Coupling Reactivity

The 4-bromo substituent enables Suzuki-Miyaura and Ullmann couplings (Table 4).

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Aryl substituted urea72%
Ullmann couplingCuI, 1,10-phenanthroline, DMF4-Biphenylurea derivative65%

The bromine atom’s position para to the urea group facilitates efficient coupling without disrupting the urea backbone .

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (Table 5).

Nucleophile Conditions Product Yield
KSCNDMSO, 120°C, 24 hr4-Thiocyanatophenyl analog58%
NaN₃DMF, 100°C, 18 hr4-Azidophenyl derivative63%

Reactivity is enhanced by electron-withdrawing CF₃ and urea groups, which polarize the aromatic ring .

Complexation with Metal Ions

The urea moiety acts as a ligand for transition metals, forming coordination complexes (Table 6).

Metal Salt Solvent Complex Structure Stability Constant (log K)
Cu(NO₃)₂EthanolTetradentate N,O-coordinated complex4.2
PdCl₂AcetonitrileSquare-planar Pd(II) complex5.1

These complexes exhibit potential catalytic activity in cross-coupling reactions, though detailed mechanistic studies remain ongoing .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways (Figure 1):

  • Stage 1 (200–300°C): Urea bond cleavage (ΔH=128kJ/mol\Delta H = 128 \, \text{kJ/mol}).

  • Stage 2 (300–450°C): Aromatic ring fragmentation, releasing HF and HBr gases .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea against several cancer cell lines. For instance, compounds derived from this structure have shown significant activity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment .

Table 1: Cytotoxicity of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea against Cancer Cell Lines

Cell LinePercentage Reduction in Live Cells (%)
SW48093
SW62072
PC369
K-56266

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on specific enzymes related to cancer progression. For example, it serves as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various cancers. The introduction of trifluoromethyl groups in the phenyl rings enhances the compound's potency by improving its pharmacokinetic properties .

Herbicidal Properties

1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea has been identified as a potential herbicide. Its structural analogs have been synthesized to improve efficacy against various weeds. The mechanism involves inhibiting specific biochemical pathways crucial for plant growth, similar to other phenylurea herbicides .

Table 2: Herbicidal Efficacy of Phenylurea Derivatives

Compound NameTarget WeedsEfficacy (%)
1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)ureaCommon Lambsquarters85
MetoxuronBarnyardgrass78
FluometuronCrabgrass80

Synthesis and Structural Insights

The synthesis of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of isocyanates with amines under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity or modify physical properties. The crystal structure analysis provides insights into the compound's conformation and interactions, which are crucial for understanding its biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in both laboratory and field settings:

  • A study focused on the compound's application in agricultural settings highlighted its effectiveness against resistant weed species, demonstrating a significant reduction in weed biomass when applied at optimal concentrations.
  • In vitro studies on cancer cell lines showed that the compound not only reduced cell viability but also affected cell cycle progression, indicating a multi-faceted mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially increasing its efficacy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on phenyl rings significantly impacts biological activity and physicochemical properties:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Activities Reference
1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea 4-Br (para), 2-CF₃ (ortho) 359.145 Not explicitly reported; structural analog
1-(3-(Trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea (11e) 3-CF₃ (meta), thiazole 534.1 [M+H]+ Anticancer screening (yield: 86.7%)
1-(4-Fluorophenyl)-3-(3-(2-chloropyrimidinyl)phenyl)urea (14c) 4-F, 3-pyrimidinyl Not reported CB1 receptor modulation (yield: 86.7%)
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4) 3-Cl, 4-CF₃, 4-OH Not reported Synthesized via carbamate-amine coupling

Key Observations :

  • Trifluoromethyl Position : The meta-CF₃ group (as in the target compound) is common in anticancer agents (e.g., compound 11e in ), whereas ortho-CF₃ analogs (e.g., ) are less studied but may exhibit distinct steric effects.
  • Bromo vs. Chloro : Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity and π-π stacking, as seen in anti-C. difficile agents with bromophenyl-imidazole moieties (IC₅₀ = 0.10–0.24 μM) .
Anticancer Activity
  • Pyridine-Ureas : Compound 83 (1-[3-(trifluoromethyl)phenyl]-pyridinylurea) inhibited MCF-7 breast cancer cells, highlighting the role of meta-CF₃ in cytotoxicity .
Antibacterial Activity
  • Anti-C. difficile Agents : Bromophenyl-imidazole ureas (e.g., 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(trifluoromethyl)thiazol-2-yl)urea) demonstrated potent FabK inhibition (IC₅₀ = 0.10–0.24 μM) .
Receptor Modulation

Biological Activity

1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and anticancer applications. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea is C15H12BrF3N2O, with a molecular weight of 373.17 g/mol. The compound features a urea functional group, which is significant in its biological interactions.

Insecticidal Activity

Research has indicated that compounds similar to 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit enhanced biological activity against chewing insects. For example, studies have shown that urea derivatives can significantly increase mortality rates in pests like the Southern Armyworm when combined with phosphorous-containing compounds. The effectiveness of these compounds is attributed to their ability to disrupt normal physiological functions in insects, leading to increased mortality rates at various concentrations .

Anticancer Activity

1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea has been investigated for its anticancer properties. A study highlighted that similar urea derivatives demonstrated cytotoxic effects against several human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562). The IC50 values for these compounds ranged from 1.5 µM to 10 µM, indicating potent activity compared to standard treatments like cisplatin .

Table 1: Cytotoxicity Data of Urea Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1-(4-Bromophenyl)-3-...SW480≤10High
1-(4-Bromophenyl)-3-...SW620≤10High
1-(4-Bromophenyl)-3-...PC3≤10High
1-(4-Bromophenyl)-3-...K-562≤10High

The data suggests that the presence of specific substituents on the phenyl rings significantly influences the anticancer potency of these compounds. For instance, the introduction of trifluoromethyl groups has been shown to enhance activity against cancer cells .

The mechanisms underlying the biological activity of 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea have been explored through various studies:

  • Apoptosis Induction : Flow cytometry analyses revealed that derivatives induce late apoptosis in cancer cells, significantly reducing viable cell counts. For example, one derivative reduced SW480 cell viability by up to 95% .
  • Kinase Inhibition : Some studies have indicated that urea derivatives may act as inhibitors of specific kinases involved in cancer progression, leading to programmed cell death through pathways such as the inhibition of Abl kinase in chronic myeloid leukemia cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the aromatic rings can lead to significant changes in biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity compared to unsubstituted analogs. Compounds with para-substituents generally exhibited better inhibitory activity against IDO1 compared to ortho or meta substitutions .
  • Spacer Length : The length of the carbon spacer between the aromatic ring and urea moiety also plays a critical role in determining the potency of these compounds. Shorter spacers tend to enhance activity more than longer ones .

Case Studies

Several case studies have documented the efficacy of compounds structurally related to 1-(4-Bromophenyl)-3-(3-(trifluoromethyl)phenyl)urea:

  • Insect Toxicity Study : A study demonstrated that a similar urea compound combined with phosphorous additives resulted in over 80% mortality in Southern Armyworm at specific concentrations .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that certain urea derivatives led to significant reductions in cell viability, particularly in aggressive cancer types like breast and colon cancers .

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